molecular formula C7H9BrCl2N2 B15322106 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride

1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride

Cat. No.: B15322106
M. Wt: 271.97 g/mol
InChI Key: DSJMTVKAZHJCOP-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, and a methyl group, along with a methanamine group attached to the second position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .

Preparation Methods

The synthesis of 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions to minimize by-products.

Chemical Reactions Analysis

1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-6-chloro-4-methylpyridin-2-yl)methanaminehydrochloride include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9BrCl2N2

Molecular Weight

271.97 g/mol

IUPAC Name

(3-bromo-6-chloro-4-methylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H8BrClN2.ClH/c1-4-2-6(9)11-5(3-10)7(4)8;/h2H,3,10H2,1H3;1H

InChI Key

DSJMTVKAZHJCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)CN)Cl.Cl

Origin of Product

United States

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